5-(4-methoxyphenyl)dipyrromethane chemical properties and structure
5-(4-methoxyphenyl)dipyrromethane chemical properties and structure
An In-Depth Technical Guide to 5-(4-methoxyphenyl)dipyrromethane: Synthesis, Properties, and Applications
Introduction
5-(4-methoxyphenyl)dipyrromethane is a pivotal organic compound, serving as a fundamental building block in the synthesis of a wide array of meso-substituted polypyrrolic macrocycles. Its structure, featuring two pyrrole rings linked by a methylene bridge bearing a 4-methoxyphenyl group, makes it an essential precursor for sophisticated molecular architectures such as porphyrins, porphyrin analogues, and BODIPY dyes.[1][2][3] These resulting macrocycles are at the forefront of research in fields ranging from photodynamic therapy and catalysis to molecular electronics and sensor technology.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core chemical properties, spectroscopic signature, and established synthetic protocols of 5-(4-methoxyphenyl)dipyrromethane. By emphasizing the causality behind experimental choices and providing validated methodologies, this document serves as a practical resource for the synthesis and application of this versatile intermediate.
Molecular Structure and Physicochemical Properties
The foundational structure of 5-(4-methoxyphenyl)dipyrromethane consists of a central methane carbon bonded to two pyrrole rings at their α-positions and to a 4-methoxyphenyl (anisyl) group. This arrangement is key to its utility in the stepwise synthesis of more complex structures like porphyrins.
Caption: Molecular Structure of 5-(4-methoxyphenyl)dipyrromethane.
The physicochemical properties of this compound are summarized below. It typically presents as a stable, colorless to light brown crystalline solid under ambient conditions.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆N₂O | [3][5] |
| Molecular Weight | 252.31 g/mol | [3][5] |
| CAS Number | 176446-62-1 | [3][6] |
| Appearance | Colorless powder / White solid | [1][2] |
| Melting Point | 98-99 °C | [1][7] |
| Solubility | Soluble in common organic solvents like CDCl₃, CH₂Cl₂, and ethyl acetate. Recrystallized from diethyl ether/hexanes or ethanol/water. | [1][4] |
Spectroscopic Characterization
The identity and purity of 5-(4-methoxyphenyl)dipyrromethane are reliably confirmed through standard spectroscopic techniques. The ¹H NMR, ¹³C NMR, and mass spectrometry data provide a clear fingerprint of the molecule.
| Technique | Data and Interpretation |
| ¹H NMR (in CDCl₃) | The spectrum is characterized by a singlet for the methoxy protons (-OCH₃) around δ 3.79 ppm and a singlet for the meso-proton (-CH-) at δ 5.42 ppm. The pyrrolic protons appear as multiplets in the δ 5.91-6.68 ppm region. The aromatic protons of the methoxyphenyl ring show a typical AA'BB' pattern around δ 6.85 and 7.12 ppm. A broad singlet for the two N-H protons is observed downfield around δ 7.91 ppm.[1][8] |
| ¹³C NMR (in CDCl₃) | Key signals include the meso-carbon at δ 43.0 ppm and the methoxy carbon at δ 55.2 ppm. The pyrrolic carbons appear in the δ 107.0-117.1 ppm range, while the aromatic carbons are observed between δ 113.9 and 158.4 ppm.[1][8] |
| Mass Spec. (EI+) | The mass spectrum shows a prominent molecular ion peak (M+) at m/z 252, which is typically the base peak (100% relative intensity).[1] |
Synthesis: Acid-Catalyzed Condensation
The most common and efficient synthesis of 5-substituted dipyrromethanes is the direct, acid-catalyzed condensation of an aldehyde with pyrrole.[2] For 5-(4-methoxyphenyl)dipyrromethane, this involves the reaction of p-anisaldehyde with a large excess of pyrrole.
Causality in Experimental Design: The use of a significant excess of pyrrole (e.g., 25-fold or more) is a critical experimental choice.[1] Pyrrole acts as both the nucleophile and the solvent. This high concentration suppresses the competing side reaction where the newly formed dipyrromethane reacts further with the aldehyde, which would otherwise lead to the formation of unwanted tripyrranes and higher oligomers.[1] While various acids can be used, trifluoroacetic acid (TFA) is common, though catalyst-free methods involving heat or other catalysts like Ceric Ammonium Nitrate (CAN) have also been developed to improve yields and environmental friendliness.[1][9]
Caption: General workflow for the synthesis and purification of 5-(4-methoxyphenyl)dipyrromethane.
Detailed Experimental Protocol
The following protocol is adapted from a refined, high-yield procedure described in the literature.[1]
-
Reaction Setup: In a flask shielded from light, add p-anisaldehyde (3.92 g, 28.8 mmol) to pyrrole (50.0 mL, 720 mmol).
-
Catalysis: Add trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the mixture and stir at room temperature. The reaction is typically complete within 15-30 minutes.
-
Quenching: Quench the reaction by adding a weak base, such as 0.1 M NaOH solution, and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent and excess pyrrole via rotary evaporation to yield a crude oil.
-
Purification:
-
Subject the crude oil to bulb-to-bulb Kugelrohr distillation (e.g., at 200 °C, 0.3 mmHg) to separate the dipyrromethane from non-volatile oligomers.[1]
-
Recrystallize the distilled product from a solvent system such as diethyl ether/hexanes to afford the final product as a pure, colorless powder. A typical yield for this method is around 68%.[1]
-
Core Applications in Macromolecule Synthesis
The primary value of 5-(4-methoxyphenyl)dipyrromethane lies in its role as a precursor to porphyrins with specific substitution patterns, particularly trans-A₂B₂-porphyrins.[10] The methoxyphenyl group provides functionality and influences the electronic properties of the final macrocycle.
Porphyrin Synthesis: The synthesis of a trans-A₂B₂-porphyrin, such as 5,15-bis(4-methoxyphenyl)-10,20-bis(phenyl)porphyrin, is achieved by the condensation of 5-(4-methoxyphenyl)dipyrromethane with an appropriate aldehyde (e.g., benzaldehyde) under acidic conditions, followed by oxidation.[10] This controlled, stepwise approach offers significantly higher yields and avoids the complex product mixtures that arise from a one-pot reaction of two different aldehydes with pyrrole.[11]
Caption: Logical pathway from dipyrromethane to a trans-A₂B₂ porphyrin.
Stability, Handling, and Storage
Dipyrromethanes are susceptible to oxidation, which can lead to discoloration and the formation of dipyrromethene impurities.[7] This oxidation is accelerated by exposure to air and light. Therefore, proper handling and storage are crucial to maintain the compound's integrity.
-
Handling: Perform manipulations, particularly in solution, under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Storage: Store the solid compound in a tightly sealed container, protected from light, and preferably in a cool, dry place or a desiccator. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Purity: The purity of the dipyrromethane is paramount for successful porphyrin synthesis. Impurities can interfere with the cyclization and oxidation steps, leading to significantly reduced yields. Purification by distillation and/or recrystallization is often necessary to obtain material suitable for complex macrocycle synthesis.[1][4]
Conclusion
5-(4-methoxyphenyl)dipyrromethane stands as a cornerstone intermediate in synthetic organic chemistry. Its well-defined structure and reliable synthetic protocols make it an invaluable tool for constructing functional meso-substituted porphyrins and related compounds. An understanding of its chemical properties, spectroscopic data, and the nuances of its synthesis and handling empowers researchers to leverage this versatile building block for the development of novel materials and therapeutics.
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Rao, P. D., Dhanalekshmi, S., Littler, B. J., & Lindsey, J. S. (2000). Synthesis of 5-Substituted Dipyrromethanes and Their Uses in the Synthesis of Expanded Porphyrins and Core. ResearchGate. [Link]
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Shaikh, V. R., et al. (2011). An Efficient Synthesis of Meso-Substituted Dipyrromethane Derivatives Catalyzed By Ceric (IV) Ammonium Nitrate in Aqueous Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 53-60. [Link]
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